2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid
Description
2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid (CAS 1700636-72-1) is a halogenated benzoic acid derivative with the molecular formula C₈H₅F₃INO₂ and a molecular weight of 331.030 g/mol. Its structure features an amino group at position 2, a trifluoromethyl (-CF₃) group at position 3, and an iodine substituent at position 5 (see Figure 1). Key physical properties include a density of 2.1±0.1 g/cm³, a boiling point of 361.5±42.0 °C, and a flash point of 172.4±27.9 °C .
Structure
3D Structure
Properties
Molecular Formula |
C8H5F3INO2 |
|---|---|
Molecular Weight |
331.03 g/mol |
IUPAC Name |
2-amino-5-iodo-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F3INO2/c9-8(10,11)5-2-3(12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15) |
InChI Key |
NRJFUIDAVYQYIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Halogenation via Iodine Monochloride (ICl)
In a protocol adapted from bioRxiv, iodination is conducted using iodine monochloride (ICl) in a dichloromethane/acetic acid solvent system. The reaction proceeds at room temperature over 15 hours, followed by quenching with sodium metabisulfite (Na₂S₂O₅) to eliminate excess iodine. Flash chromatography using CH₂Cl₂/MeOH (50:1) with 0.1% formic acid yields the product in 69% purity. Key advantages include mild conditions and avoidance of extreme temperatures, though scalability may require adjustments to solvent volumes and stirring rates.
Oxidative Iodination with I₂ and H₂O₂
Patent literature describes a related method for 2,3,4-trifluoro-5-iodobenzoic acid synthesis, employing I₂ in the presence of an oxidizing agent such as H₂O₂. Applied to the target compound, this approach could enhance regioselectivity by leveraging the electron-withdrawing trifluoromethyl group to direct iodination to the 5-position. Reaction solvents like sulfuric acid or acetic acid stabilize intermediates, while automated continuous flow reactors improve safety and efficiency in industrial settings.
Sequential Functionalization of Benzoic Acid Scaffolds
An alternative strategy involves constructing the benzoic acid core stepwise, introducing substituents in a specific order to minimize side reactions.
Trifluoromethylation and Subsequent Iodination
The trifluoromethyl group is often introduced early due to its strong electron-withdrawing effects. A patent detailing 3,5-bis(trifluoromethyl)benzoic acid synthesis employs bromination followed by carboxylation via Grignard reaction with CO₂. For the target compound, this could translate to:
-
Bromination of 3-(trifluoromethyl)aniline at the 5-position using 1,3-dibromo-5,5-dimethylhydantoin in H₂SO₄/HOAc.
-
Conversion of the bromo intermediate to a carboxylic acid via metal-halogen exchange (e.g., Mg/THF) and carboxylation with CO₂.
-
Iodination via Ullmann-type coupling or electrophilic substitution, though competing directing effects of the amino group must be carefully managed.
Amination Post-Iodination
Introducing the amino group after iodination avoids interference during electrophilic substitution. Nitration of 5-iodo-3-(trifluoromethyl)benzoic acid followed by reduction (e.g., H₂/Pd-C) could yield the desired amine. However, this route risks over-reduction of the iodine substituent, necessitating low hydrogen pressures and catalytic optimization.
Industrial-Scale Production and Process Optimization
Large-scale synthesis prioritizes safety, cost, and yield. Continuous flow reactors are highlighted in industrial contexts for exothermic iodination steps, enabling precise temperature control and reduced reagent waste. Automated systems for reagent addition further enhance reproducibility, as demonstrated in patents where target compound purity exceeded 99% without recrystallization.
Solvent and Catalyst Selection
-
Solvents : Acetic acid and dichloromethane are preferred for iodination due to their ability to dissolve both organic and inorganic reagents.
-
Catalysts : Palladium acetate (Pd(OAc)₂) and BINAP facilitate coupling reactions in toluene, though their use in the target compound’s synthesis remains speculative without direct evidence.
Purification Techniques
Flash chromatography remains the gold standard for laboratory-scale purification, while industrial processes may employ crystallization or distillation. The patent literature emphasizes that high-purity 2,3,4-trifluoro-5-iodobenzoic acid (≥98%) is achievable via gradient HPLC with minimal post-reaction processing.
Challenges and Mechanistic Considerations
Competing Directing Effects
The amino group (ortho/para-directing) and trifluoromethyl group (meta-directing) create conflicting regiochemical outcomes. Kinetic studies suggest that under acidic conditions, the protonated amino group becomes deactivating, allowing the trifluoromethyl group to dominate directing effects and favor iodination at the 5-position.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 2-position participates in nucleophilic substitutions. For example:
-
Sulfonamide Formation : Coupling with 3,4-dichlorobenzenesulfonyl chloride under basic conditions yields sulfonamide derivatives (e.g., Compound 4 in PMC).
-
Amine Cross-Coupling : Reacts with 2-amino-5-iodotoluene to form intermediates for anticancer agents, as described in Patent US8022247B2.
Halogenation Reactions
The iodine atom at the 5-position enables regioselective halogenation. Key findings include:
| Reaction Type | Conditions | Outcome | Purity/Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, MnO₂, AcOH/H₂SO₄, 18h | 2,3,4-Trifluoro-5-bromobenzoic acid | 63% yield, 98.2% LC purity | Patent |
| Iodination | I₂, MnO₂, AcOH/H₂SO₄, 24h | 2,3,4-Trifluoro-5-iodobenzoic acid | >95% regioselectivity | Patent |
Mechanistic Insights :
-
Oxidizing agents (e.g., MnO₂) enhance halogenation efficiency by regenerating reactive halogen species.
-
Acidic solvents (AcOH/H₂SO₄) stabilize intermediates and suppress side reactions.
Esterification
The carboxylic acid group undergoes esterification under acidic conditions:
-
Methyl Ester Formation : Reaction with methanol and H₂SO₄ catalyst produces the corresponding methyl ester (EvitaChem).
Oxidation and Reduction
-
Oxidation : The trifluoromethyl group is resistant to oxidation, but the amino group can be oxidized to nitro under strong conditions (e.g., HNO₃/H₂SO₄) (EvitaChem).
-
Reduction : Limited data, but catalytic hydrogenation may reduce iodine to hydrogen (speculative).
Coupling Reactions
The compound serves as a building block in cross-coupling reactions:
| Reaction Partner | Product | Application | Source |
|---|---|---|---|
| 2-Amino-5-iodotoluene | 5-Bromo-3,4-difluoro-2-(4-iodo-2-methylphenylamino)benzoic acid | Anticancer intermediates | Patent |
| 3,4-Dichlorobenzenesulfonyl chloride | Sulfonamide derivatives | Antitubercular agents | PMC |
Acid-Base Reactions
The carboxylic acid group participates in salt formation:
-
Reacts with bases (e.g., NaOH) to form water-soluble sodium salts (EvitaChem).
Critical Analysis of Reactivity
-
Regioselectivity : Halogenation occurs exclusively at the 5-position due to electronic effects of the trifluoromethyl and amino groups (Patent).
-
Steric Effects : The trifluoromethyl group hinders reactions at the 3-position, favoring substitutions at the 2- and 5-positions.
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) improve coupling reaction yields by stabilizing transition states (PMC).
Scientific Research Applications
Pharmaceutical Applications
The compound has been explored for its potential pharmacological activities, particularly in the development of anticancer agents. It serves as an intermediate in the synthesis of various bioactive molecules.
Case Studies and Findings:
- Anticancer Activity : Research indicates that derivatives of 2-amino-5-iodo-3-(trifluoromethyl)benzoic acid have shown promise as anticancer agents. For instance, it can be utilized in the production of diphenylamines which are noted for their anticancer properties .
- Antitubercular Activity : Modifications of the compound have been studied for their antitubercular effects, with specific derivatives demonstrating significant inhibitory activity against Mycobacterium tuberculosis .
Organic Synthesis
This compound is recognized as a versatile building block in organic synthesis. It is employed to create complex organic molecules through various chemical reactions.
Key Reactions:
- Synthesis of Derivatives : The compound can undergo reactions such as halogenation and nitration to yield various derivatives that have enhanced biological activities .
- Intermediate for Other Compounds : It acts as a crucial intermediate in the synthesis of other compounds, including quinolone carboxylic acids, which are known for their antimicrobial properties .
Agricultural Chemistry
The compound's unique properties make it applicable in agricultural formulations as well. It can be used to develop agrochemicals that enhance crop protection and yield.
Applications in Agrochemicals:
- Synthesis of Herbicides and Pesticides : The compound serves as a precursor for synthesizing herbicides and pesticides that are effective against various agricultural pests .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound, indicating its effectiveness against various bacterial strains.
Research Insights:
Mechanism of Action
The mechanism of action of 2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid depends on its application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. In biological systems, its effects would be mediated by its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes critical differences between 2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid and structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| This compound | 1700636-72-1 | C₈H₅F₃INO₂ | 331.030 | -NH₂ (C2), -CF₃ (C3), I (C5) | 2.1±0.1 | 361.5±42.0 |
| 2-Amino-3-(trifluoromethyl)benzoic acid | 313-12-2 | C₈H₆F₃NO₂ | 205.13 | -NH₂ (C2), -CF₃ (C3) | N/A | N/A |
| 3-Amino-5-(trifluoromethyl)benzoic acid | 328-68-7 | C₈H₆F₃NO₂ | 205.13 | -NH₂ (C3), -CF₃ (C5) | N/A | N/A |
| 2-Amino-4-(trifluoromethyl)benzoic acid | 402-13-1 | C₈H₆F₃NO₂ | 205.13 | -NH₂ (C2), -CF₃ (C4) | N/A | N/A |
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 115029-23-7 | C₈H₄F₄O₂ | 208.11 | -F (C2), -CF₃ (C5) | N/A | N/A |
| 2-Iodo-5-(trifluoromethoxy)benzoic acid | N/A | C₈H₄F₃IO₃ | 332.015 | I (C2), -OCF₃ (C5) | N/A | N/A |
| 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid | 2134633-62-6 | C₈H₄NO₂F₄Br | 302.02 | -NH₂ (C2), -Br (C4), -F (C3), -CF₃ (C5) | 1.909±0.06 | 313.1±42.0 |
Key Observations :
Substituent Effects: The iodine atom in the target compound increases its molecular weight by ~126 g/mol compared to non-iodinated analogs (e.g., 2-Amino-3-(trifluoromethyl)benzoic acid) . Halogen type and position significantly alter physical properties. For example, replacing iodine with bromine (as in 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid) reduces molecular weight but increases predicted density to 1.909 g/cm³ . The trifluoromethoxy (-OCF₃) group in 2-Iodo-5-(trifluoromethoxy)benzoic acid results in a similar molecular weight but distinct electronic effects compared to -CF₃ .
Biological Activity
2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid (CAS No: 12095519) is an organic compound with a unique structure that includes an amino group, an iodine atom, and a trifluoromethyl group. Its molecular formula is C8H5F3INO2. The presence of these functional groups contributes to its distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound is characterized by:
- An amino group (-NH2) at the second position.
- An iodine atom at the fifth position.
- A trifluoromethyl group (-CF3) at the third position.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. Its potential applications include:
Structure–Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure–activity relationship (SAR). The presence of the trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability. The iodine atom can also contribute to increased reactivity with biological targets.
| Compound Name | Similarity Index |
|---|---|
| 2-Amino-4-(trifluoromethyl)benzoic acid | 0.98 |
| 2-Amino-3-(trifluoromethyl)benzoic acid | 0.97 |
| 3-Amino-5-(trifluoromethyl)benzoic acid | 0.90 |
| 3-Amino-4-(trifluoromethyl)benzoic acid | 0.89 |
| Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | 0.91 |
The unique combination of iodine and trifluoromethyl groups sets this compound apart from others, enhancing its reactivity and potential biological activity compared to structurally similar compounds.
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It may act as an inhibitor for key metabolic pathways or enzymes involved in disease processes. For instance, its potential as a PI3K/mTOR inhibitor has been highlighted in studies focusing on trypanocidal activity against Trypanosoma brucei .
Case Studies
- Trypanocidal Activity : A study investigated the effects of various analogs of related compounds on T. brucei, revealing that modifications in the structure significantly affected potency and selectivity against host cells. The investigation showed that compounds similar to this compound could inhibit endocytosis in parasites, which is crucial for their survival .
- Antiplasmodial Activity : Another case study explored the antiplasmodial properties of structurally related compounds, demonstrating that modifications to the aromatic ring could enhance activity against Plasmodium falciparum. While specific data on this compound were not detailed, the findings suggest a potential pathway for exploring its antimalarial effects .
Q & A
Q. What are the standard synthetic routes for preparing 2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid?
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach is:
- Iodination : Electrophilic iodination (e.g., using I₂/KIO₃ in acidic conditions) at the para position relative to the amino group.
- Trifluoromethyl introduction : Direct trifluoromethylation via radical pathways or cross-coupling reactions (e.g., using CF₃Cu reagents).
- Protection/Deprotection : Amino groups may require protection (e.g., Boc or acetyl) during iodination to prevent side reactions, followed by acidic deprotection .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: EtOAc/hexane) ensures high purity.
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Slow evaporation of a saturated DMSO/water solution at 4°C yields suitable crystals.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL (via SHELX suite) refines atomic positions, thermal parameters, and hydrogen bonding networks. Special attention is needed for heavy atoms (iodine) due to strong absorption effects .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl group.
- Compatibility : Avoid contact with strong oxidizers (e.g., HNO₃) or bases, which may deiodinate or decarboxylate the compound .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination be addressed?
Competing iodination at ortho/meta positions can arise due to electronic effects. Strategies include:
- Directing Groups : The amino group (–NH₂) acts as a para-director, but steric hindrance from the trifluoromethyl group may require optimization of reaction time/temperature.
- Computational Modeling : DFT calculations (Gaussian 16) predict electrophilic attack sites by analyzing Fukui indices and electrostatic potential surfaces .
- In Situ Monitoring : Raman spectroscopy tracks iodine incorporation kinetics to adjust reaction conditions dynamically.
Q. How do electronic effects of the iodine substituent influence spectroscopic properties?
- NMR : The iodine atom’s electronegativity deshields adjacent protons, causing downfield shifts in ¹H NMR (δ 7.8–8.2 ppm for aromatic protons). ¹⁹F NMR shows distinct signals for CF₃ (~–60 ppm) .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹) are diagnostic. Iodine’s mass lowers vibrational frequencies for C–I bonds (~500 cm⁻¹) .
Q. What methodologies resolve contradictions in crystallographic data for halogenated benzoic acids?
Discrepancies in bond lengths/angles may arise from polymorphism or twinning. Solutions include:
- High-Resolution Data : Collect data to a resolution ≤ 0.8 Å to resolve overlapping electron density.
- Twinned Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains.
- Hirshfeld Analysis : Compare fingerprint plots (via CrystalExplorer) to validate hydrogen-bonding patterns against published analogues .
Q. How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
- Molecular Dynamics (MD) : Simulate reaction trajectories (e.g., AMBER) to assess steric accessibility of the iodine site.
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes) to guide functionalization strategies.
- Solvent Effects : COSMO-RS calculations predict solvation energies in polar aprotic solvents (DMF, DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
